2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
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Description
2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H26N6O3S2 and its molecular weight is 438.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation Compounds structurally related to 2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide have been synthesized and evaluated for their potential therapeutic applications. For instance, derivatives have been explored for their acetylcholinesterase inhibition, suggesting a potential application in treating diseases such as Alzheimer's. The synthesis involves complex chemical reactions, utilizing various reagents to create compounds with significant biological activities (Umar et al., 2019).
Antimicrobial and Antitumor Activities Research on compounds with similar structural features has demonstrated significant antimicrobial and antitumor properties. For example, novel N-substituted-2-amino-1,3,4-thiadiazoles have shown promising results in cytotoxicity and antioxidant activities, indicating their potential as antitumor agents (Hamama et al., 2013). Similarly, other derivatives have been evaluated for their insecticidal activities against pests like the cotton leafworm, highlighting the compound's versatility in biological applications (Fadda et al., 2017).
Anticancer Evaluation Additionally, certain derivatives have been screened for anticancer activities, revealing the potential of these compounds in cancer treatment. For instance, di- and trifunctional substituted 1,3-thiazoles have been studied within international scientific programs, demonstrating their effectiveness against various cancer cell lines (Turov, 2020). This emphasizes the role of chemical synthesis in discovering new therapeutic agents.
Properties
IUPAC Name |
2-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3S2/c1-13-17(14(2)24(21-13)15-3-10-29(26,27)12-15)23-7-5-22(6-8-23)11-16(25)20-18-19-4-9-28-18/h4,9,15H,3,5-8,10-12H2,1-2H3,(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHDXYSDOZLPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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